(2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-YL)prop-2-EN-1-one
Description
(2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with a 4-methoxyphenyl group (ring A) and a pyrrole substituent (ring B). Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Single-crystal X-ray studies confirm its (2E)-configuration and planar geometry, with a mean σ(C–C) bond length of 0.002 Å and an R factor of 0.048 .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQCQQOHSTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxycinnamoyl)pyrrole is typically synthesized through the reaction of 4-methoxyphenylacrylic anhydride with 1-phenylpyrrole in the presence of chloroform and potassium hydroxide . This reaction proceeds under mild conditions and yields the desired product efficiently.
Industrial Production Methods: While specific industrial production methods for 1-(4-Methoxycinnamoyl)pyrrole are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this compound amenable to large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxycinnamoyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of 1-(4-Methoxycinnamoyl)pyrrole.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1-(4-Methoxycinnamoyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxycinnamoyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Chalcones
Key Observations:
- Electronic Effects: The methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro (-NO₂) in (2E)-3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one .
- Ring B Heterocycles: The pyrrole substituent in the target compound differs from pyrrolidine (saturated) in (2E)-3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one. Pyrrole’s aromaticity may facilitate π-π stacking, whereas pyrrolidine’s flexibility could alter binding kinetics .
- Crystal Packing: Compared to chalcone2 ((E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one), which shows ethoxy-driven supramolecular interactions, the target compound’s pyrrole ring likely promotes distinct Hirshfeld surface interactions, affecting solubility and stability .
Table 2: Inhibitory Activity (IC₅₀) of Non-Piperazine Chalcones
| Compound | Substituents (Ring A/Ring B) | IC₅₀ (μM) |
|---|---|---|
| Cardamonin | 2,4-OH (A), unsubstituted (B) | 4.35 |
| 2h | 4-Cl, 5-I (A), 4-OCH₃ (B) | 13.82 |
| 2p | 4-OCH₃, 5-I (A), 4-OCH₃ (B) | 70.79 |
Key Observations:
- Substitution Impact: Methoxy groups at the para position of both rings (as in 2p) correlate with reduced potency (IC₅₀ = 70.79 μM), whereas electron-withdrawing groups (e.g., Cl in 2h) improve activity . The target compound’s pyrrole substituent may mitigate this trend by introducing additional binding interactions.
- Hydrogen Bonding: Cardamonin’s hydroxyl groups enable strong hydrogen bonding, contributing to its low IC₅₀ (4.35 μM). The target compound lacks hydroxyl groups but may utilize pyrrole’s N–H for weaker interactions .
Pharmacological Potential
- Antibacterial Activity: Methoxy-substituted chalcones like (2E)-3-(Acridin-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one show MIC values <100 μM against Staphylococcus aureus .
- Protein Interactions: Chalcones with acetamide substituents (e.g., PAAPM) demonstrate strong interactions with viral proteins, suggesting that the target compound’s pyrrole group could modulate similar pathways .
Biological Activity
Overview
The compound (2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-YL)prop-2-EN-1-one , also known as 1-(4-Methoxycinnamoyl)pyrrole , is a member of the chalcone family, characterized by its unique structural features that include a pyrrole ring and a methoxyphenyl group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of (2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-YL)prop-2-EN-1-one is , with a molecular weight of approximately 227.26 g/mol. The structure includes an α,β-unsaturated carbonyl system which is pivotal for its biological activity.
Antioxidant Activity
Research indicates that chalcones, including (2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-YL)prop-2-EN-1-one, exhibit significant antioxidant properties. These properties are attributed to the compound's ability to scavenge free radicals, thereby reducing oxidative stress within biological systems. A study demonstrated that similar compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, suggesting a protective effect against cellular damage .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that (2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-YL)prop-2-EN-1-one inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is significant as excessive production of these mediators is linked to various inflammatory diseases .
Anticancer Activity
Several studies highlight the potential anticancer properties of this compound. The mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it has been shown to affect the expression of Bcl-2 family proteins, leading to increased apoptosis in various cancer cell lines . Additionally, its ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent.
In Vitro Studies
A notable study evaluated the cytotoxic effects of (2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-YL)prop-2-EN-1-one on human cancer cell lines. The results indicated that this compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating significant cytotoxicity against breast and colon cancer cells .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinity of (2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-YL)prop-2-EN-1-one with various biological targets. These studies suggest that the compound interacts effectively with proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Chalcone A | Chalcone A | Antioxidant, anticancer |
| Chalcone B | Chalcone B | Anti-inflammatory |
| (2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-YL)prop-2-EN-1-one | Current Compound | Antioxidant, anti-inflammatory, anticancer |
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